Superior Systemic Bioavailability of Daidzein Glucosides Over the Aglycone in Human Pharmacokinetics
In a randomized, double-blind, crossover study in humans, the glucoside form of daidzein (daidzein-7-O-glucoside, a monoglucoside) demonstrated significantly greater systemic bioavailability compared to its aglycone counterpart. This class-level effect is amplified for diglucosides due to their enhanced solubility [1]. After oral administration, the systemic bioavailability (AUCinf), maximal plasma concentration (Cmax), and cumulative urinary recovery were 3-6 times higher for the glucoside form than for the aglycone [1].
| Evidence Dimension | Systemic Bioavailability (AUCinf) and Maximal Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | For Daidzein Glucoside: 3-6 times greater AUCinf and Cmax than aglycone (Class-level extrapolation) |
| Comparator Or Baseline | Daidzein Aglycone: Baseline AUCinf and Cmax |
| Quantified Difference | 3- to 6-fold increase in AUCinf and Cmax for glucoside vs. aglycone |
| Conditions | Human clinical study; 7 healthy men; oral dose of 1 mg DAI aglycone equivalent/kg body weight; randomized, double-blind, crossover design [1] |
Why This Matters
For procurement, this indicates that in vivo studies requiring consistent systemic exposure should consider the glycosylated form, as aglycone forms may exhibit significantly lower and more variable absorption.
- [1] Rüfer CE, Bub A, Möseneder J, Winterhalter P, Stürtz M, Kulling SE. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. Am J Clin Nutr. 2008 May;87(5):1314-23. View Source
